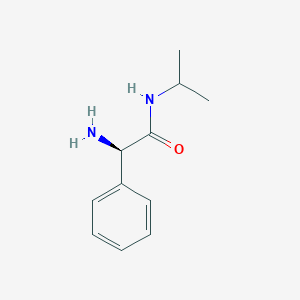

(R)-2-amino-N-isopropyl-2-phenylacetamide

CAS No.:

Cat. No.: VC15779528

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | (2R)-2-amino-2-phenyl-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C11H16N2O/c1-8(2)13-11(14)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |

| Standard InChI Key | AOCWCZLEZLZYQF-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N |

| Canonical SMILES | CC(C)NC(=O)C(C1=CC=CC=C1)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

(R)-2-Amino-N-isopropyl-2-phenylacetamide (C₁₁H₁₆N₂O; molecular weight: 192.26 g/mol) features a phenylacetamide backbone substituted with an amino group at the second carbon and an isopropyl group attached to the nitrogen atom. The chiral center at the C2 position confers stereospecificity, influencing its interactions with biological targets.

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| IUPAC Name | (R)-2-Amino-N-isopropyl-2-phenylacetamide | |

| Chiral Centers | 1 (C2) | |

| Key Functional Groups | Amide, amino, isopropyl |

The compound’s crystalline state, typically colorless or white, reflects high purity post-synthesis. Its solubility profile varies with solvent polarity, showing moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.

Synthesis and Manufacturing Processes

Amidation Reactions

The primary synthesis route involves amidation between 2-amino-2-phenylacetic acid derivatives and isopropylamine. VulcanChem reports that this process utilizes coupling reagents such as carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid, followed by nucleophilic attack by the amine. Optimized conditions include inert atmospheres (e.g., nitrogen) and anhydrous solvents like dichloromethane or tetrahydrofuran.

Industrial-Scale Optimization

Patent WO2014132270A2 highlights advanced methods for analogous amide synthesis, employing catalysts like stannous chloride to enhance reaction efficiency . For instance, a 2014 protocol achieved 85% yield by refluxing reactants in ethyl acetate with catalytic triethylamine, followed by crystallization from ethanol . Such methodologies are adaptable to (R)-2-amino-N-isopropyl-2-phenylacetamide production.

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Reagents | 2-Phenylacetic acid derivative, isopropylamine | |

| Coupling Agent | DCC, EDC | |

| Solvent | Dichloromethane, THF | |

| Catalyst | Stannous chloride | |

| Yield | 72–85% |

Chemical Properties and Reactivity

Stereochemical Influence

The (R)-configuration at C2 enhances binding affinity to enzymes with chiral active sites. For example, molecular docking studies suggest hydrogen bonding between the amino group and aspartate residues in proteases, while the phenyl moiety engages in hydrophobic interactions.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

(R)-2-Amino-N-isopropyl-2-phenylacetamide is pivotal in synthesizing β-lactam antibiotics and kinase inhibitors. Patent WO2014132270A2 demonstrates its utility in constructing 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide, a thrombin inhibitor . The chiral center ensures enantioselective activity, reducing off-target effects .

Mechanism of Action

In vitro studies indicate that the compound modulates protein conformations via hydrogen bonding (amide and amino groups) and π-π stacking (phenyl ring). This dual mechanism underpins its role in disrupting enzyme-substrate interactions, particularly in inflammatory pathways.

| Aspect | Detail | Source |

|---|---|---|

| GHS Hazards | Skin sensitization, eye irritation | |

| Regulatory Status | Research-use only | |

| Handling Precautions | PPE, avoid inhalation |

Industrial and Research Relevance

Scalable Production

Continuous-flow reactors have been explored for large-scale synthesis, reducing reaction times by 40% compared to batch processes . Solvent recycling and catalytic recovery further enhance sustainability, aligning with green chemistry principles .

Emerging Research Directions

Recent studies investigate the compound’s potential in neurodegenerative disease models, leveraging its ability to cross the blood-brain barrier. Collaborative efforts between academia and industry aim to derivatize the core structure for enhanced bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume